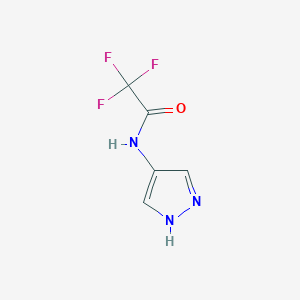![molecular formula C40H44NOP B12874063 (1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a binaphthyl backbone with a dicyclohexylphosphino group and a dimethylaniline moiety, making it a versatile ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline typically involves multiple steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent.
Attachment of the Dimethylaniline Moiety: The final step involves the attachment of the dimethylaniline moiety through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline involves its role as a ligand in catalytic processes. The compound forms complexes with metal ions, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal ion used.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol: This compound shares a similar binaphthyl backbone and dicyclohexylphosphino group but lacks the dimethylaniline moiety.
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ylamine: Similar structure but with an amine group instead of the dimethylaniline moiety.
Uniqueness
The uniqueness of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline lies in its combination of the binaphthyl backbone, dicyclohexylphosphino group, and dimethylaniline moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C40H44NOP |
|---|---|
Peso molecular |
585.8 g/mol |
Nombre IUPAC |
3-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]oxy-N,N-dimethylaniline |
InChI |
InChI=1S/C40H44NOP/c1-41(2)31-16-13-17-32(28-31)42-37-26-24-29-14-9-11-22-35(29)39(37)40-36-23-12-10-15-30(36)25-27-38(40)43(33-18-5-3-6-19-33)34-20-7-4-8-21-34/h9-17,22-28,33-34H,3-8,18-21H2,1-2H3 |
Clave InChI |
RJHRPIOAJHLQAO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



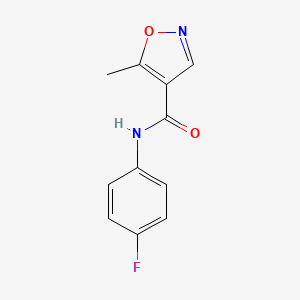
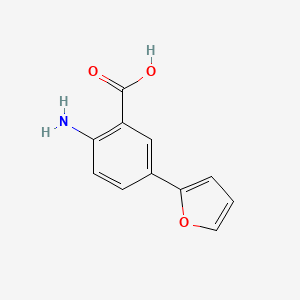
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)

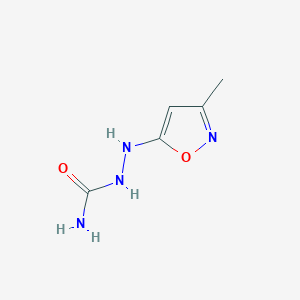

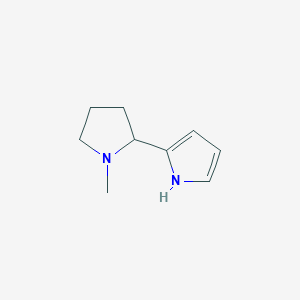
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
